molecular formula C8H8BrClMg B1614113 4-Chlorophenethylmagnesium bromide CAS No. 36159-18-9

4-Chlorophenethylmagnesium bromide

Cat. No.: B1614113
CAS No.: 36159-18-9
M. Wt: 243.81 g/mol
InChI Key: SJDUMBMHHUTCLK-UHFFFAOYSA-M
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Description

4-Chlorophenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C8H8BrClMg and is typically used in solution form, often in diethyl ether or tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorophenethylmagnesium bromide is synthesized through the reaction of 4-chlorophenethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen.

The general reaction is as follows:

4-Chlorophenethyl bromide+Magnesium4-Chlorophenethylmagnesium bromide\text{4-Chlorophenethyl bromide} + \text{Magnesium} \rightarrow \text{this compound} 4-Chlorophenethyl bromide+Magnesium→4-Chlorophenethylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenethylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. Some common types of reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Coupling Reactions: Participates in coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: Can undergo substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Solvents: Diethyl ether, tetrahydrofuran.

    Reagents: Aldehydes, ketones, halides.

    Conditions: Inert atmosphere, low temperatures to moderate temperatures.

Major Products

    Alcohols: Formed from the addition to carbonyl compounds.

    Coupled Products: Formed from coupling reactions with halides.

Scientific Research Applications

4-Chlorophenethylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chlorophenethylmagnesium bromide involves its role as a nucleophile in nucleophilic addition and substitution reactions. The compound donates its electron-rich carbon-magnesium bond to electrophilic carbon atoms in substrates, forming new carbon-carbon bonds. This process is facilitated by the polar nature of the carbon-magnesium bond, which enhances the nucleophilicity of the carbon atom.

Comparison with Similar Compounds

4-Chlorophenethylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and 4-chlorophenylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the compound.

Similar Compounds

  • Phenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 4-Fluorophenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide

These compounds are used in similar types of reactions but may offer different reactivity and selectivity based on their substituents.

Properties

IUPAC Name

magnesium;1-chloro-4-ethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDUMBMHHUTCLK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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